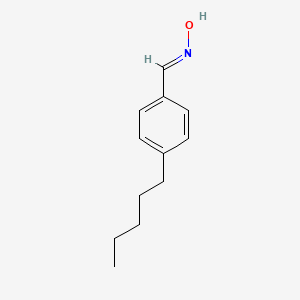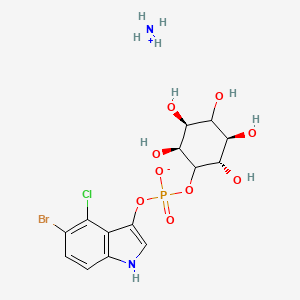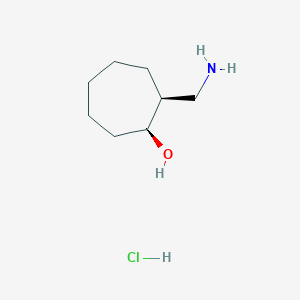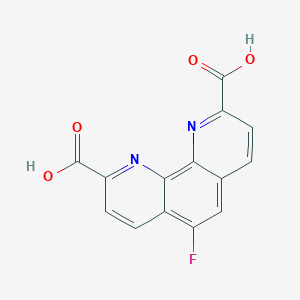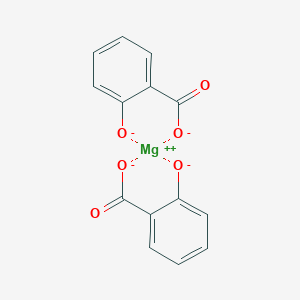![molecular formula C12H17N5O5 B12326754 (2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine: is a modified nucleoside derived from the DNA base guanine. It is formed when the guanine base undergoes alkylation at the O6 position with a 2-hydroxyethyl group. This compound is of significant interest in the field of biochemistry and molecular biology due to its role in DNA damage and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. One common method is to react 2’-deoxyguanosine with ethylene oxide under controlled conditions to introduce the 2-hydroxyethyl group at the O6 position. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified using chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine are not well-documented, the general approach would involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to remove the hydroxyethyl group, reverting to 2’-deoxyguanosine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products Formed:
- Oxidation products include O(6)-(2-oxoethyl)-2’-deoxyguanosine and O(6)-(2-carboxyethyl)-2’-deoxyguanosine.
- Reduction products include 2’-deoxyguanosine.
- Substitution products vary depending on the nucleophile used.
科学研究应用
Chemistry: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine is used as a model compound to study DNA alkylation and repair mechanisms. It helps in understanding the chemical behavior of alkylated DNA bases and their interactions with repair enzymes.
Biology: In molecular biology, this compound is used to investigate the effects of DNA damage on cellular processes. It serves as a marker for oxidative stress and DNA repair efficiency in cells.
Medicine: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine is studied for its role in carcinogenesis. The presence of this modified nucleoside in DNA is associated with mutagenesis and cancer development, making it a potential biomarker for cancer diagnosis and prognosis.
Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting DNA repair pathways. It also serves as a reference standard in analytical chemistry for the detection and quantification of DNA adducts.
作用机制
O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine exerts its effects by interfering with the normal base-pairing properties of guanine. The 2-hydroxyethyl group at the O6 position can form abnormal hydrogen bonds with thymine instead of cytosine, leading to G:C to A:T transition mutations. This mispairing can result in DNA replication errors and genomic instability. The compound is recognized and repaired by the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which transfers the alkyl group from the O6 position to a cysteine residue in its active site, thereby restoring the normal guanine base.
相似化合物的比较
O(6)-Methyl-2’-deoxyguanosine: Another alkylated guanine derivative with a methyl group at the O6 position.
O(6)-Ethyl-2’-deoxyguanosine: Similar to O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine but with an ethyl group instead of a hydroxyethyl group.
O(6)-Benzyl-2’-deoxyguanosine: Contains a benzyl group at the O6 position.
Uniqueness: O(6)-(2-Hydroxyethyl)-2’-deoxyguanosine is unique due to the presence of the hydroxyethyl group, which introduces additional hydrogen bonding potential and alters the compound’s chemical reactivity compared to other alkylated guanine derivatives. This uniqueness makes it particularly useful in studying specific DNA repair pathways and the effects of oxidative stress on DNA.
属性
IUPAC Name |
5-[2-amino-6-(2-hydroxyethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(16-12)21-2-1-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDOLZXZOEIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCO)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)
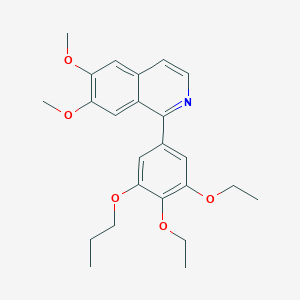
![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)
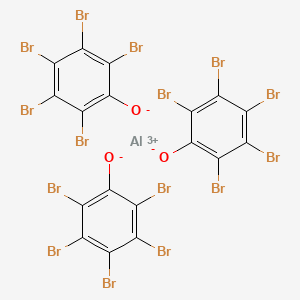

![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
